2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Description
2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H19N3O2S3 and its molecular weight is 453.59. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antibacterial Agents
Thienopyrimidine derivatives have been synthesized and evaluated for their potential as antitumor and antibacterial agents. For example, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been identified as nonclassical antifolate inhibitors of thymidylate synthase, showing promise as antitumor and/or antibacterial agents. These compounds were synthesized from key intermediates and evaluated against various human and bacterial thymidylate synthases and dihydrofolate reductases, demonstrating significant potency in some cases (Gangjee et al., 1996).
Synthesis of Novel Heterocyclic Compounds
Researchers have been engaged in the synthesis of novel heterocyclic compounds incorporating thienopyrimidine structures. This includes the development of new synthetic pathways to thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and quinazoline derivatives, elucidating their potential in medicinal chemistry (Abdelriheem et al., 2015).
Cytotoxic Activity
The synthesis and characterization of 4-thiopyrimidine derivatives have revealed insights into their structural and cytotoxic activities. These compounds, derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been evaluated for cytotoxicity against various human cell lines, showing different levels of activity and providing a basis for further investigation into their potential therapeutic applications (Stolarczyk et al., 2018).
Antibacterial Evaluation
The quest for new antibacterial agents has led to the synthesis of heterocyclic compounds containing a sulfonamido moiety, showing high activities against both Gram-positive and Gram-negative bacteria. This research underscores the importance of heterocyclic chemistry in the development of new antibacterial compounds (Azab et al., 2013).
Antifolate Inhibitors
Further research into 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines has explored their role as nonclassical antifolate inhibitors, providing a deeper understanding of their mechanism of action and potential therapeutic benefits. These studies highlight the versatility of thienopyrimidine derivatives in medicinal chemistry (Gangjee et al., 1997).
Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-phenyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S3/c26-18(24-10-4-5-11-24)14-30-22-23-20-19(16(13-29-20)17-9-6-12-28-17)21(27)25(22)15-7-2-1-3-8-15/h1-3,6-9,12-13H,4-5,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTCNJAGKBWVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)N2C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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